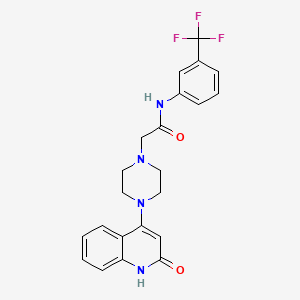
AChE/A|A-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AChE/A|A-IN-3 is a compound that acts as an inhibitor of acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of AChE/A|A-IN-3 typically involves the reaction of specific precursors under controlled conditions. One common method includes the use of a Mannich reaction followed by a Michael addition reaction. The reaction conditions often involve mild temperatures and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
AChE/A|A-IN-3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various catalysts for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
AChE/A|A-IN-3 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: It helps in understanding the role of acetylcholinesterase in neurotransmission and its impact on neurological functions.
Medicine: The compound is explored for its potential in treating neurodegenerative diseases like Alzheimer’s disease by inhibiting acetylcholinesterase and increasing acetylcholine levels in the brain.
Industry: It is used in the development of pesticides and other chemicals that target acetylcholinesterase .
Wirkmechanismus
AChE/A|A-IN-3 exerts its effects by inhibiting the enzyme acetylcholinesterase. This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. The molecular targets include the active site of acetylcholinesterase, where the compound binds and blocks the enzyme’s activity. This action enhances cholinergic neurotransmission, which is beneficial in conditions like Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Inhibits both acetylcholinesterase and butyrylcholinesterase, used for Alzheimer’s and Parkinson’s disease.
Galantamine: An alkaloid that inhibits acetylcholinesterase and also modulates nicotinic receptors .
Uniqueness
AChE/A|A-IN-3 is unique due to its specific binding affinity and inhibition mechanism, which may offer advantages in terms of efficacy and safety profile compared to other inhibitors. Its distinct chemical structure allows for targeted inhibition of acetylcholinesterase, making it a promising candidate for further research and development .
Eigenschaften
Molekularformel |
C22H21F3N4O2 |
|---|---|
Molekulargewicht |
430.4 g/mol |
IUPAC-Name |
2-[4-(2-oxo-1H-quinolin-4-yl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C22H21F3N4O2/c23-22(24,25)15-4-3-5-16(12-15)26-21(31)14-28-8-10-29(11-9-28)19-13-20(30)27-18-7-2-1-6-17(18)19/h1-7,12-13H,8-11,14H2,(H,26,31)(H,27,30) |
InChI-Schlüssel |
GFKJIKOJSPWCOK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC(=O)NC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


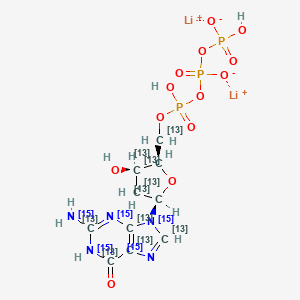
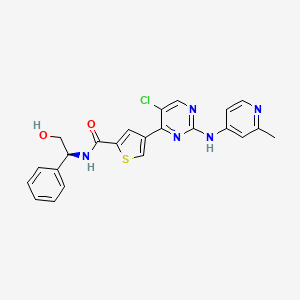
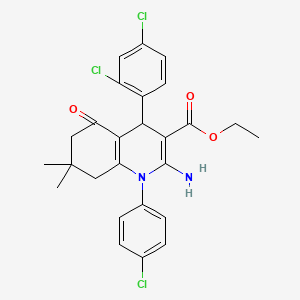
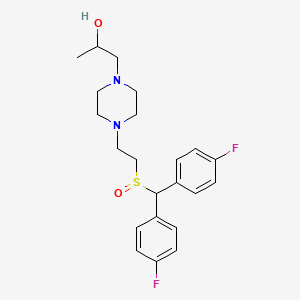
![2-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]-3-(trideuteriomethyl)naphthalene-1,4-dione](/img/structure/B12364048.png)
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxybutanethioate](/img/structure/B12364054.png)
![2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2S)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B12364060.png)
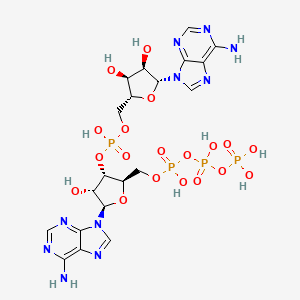
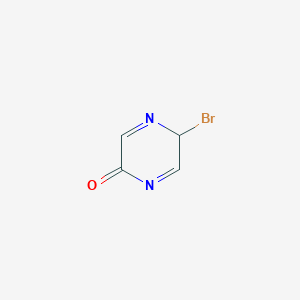
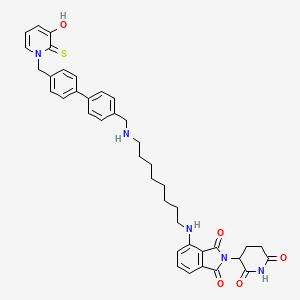
![(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-1,1,2,2-tetradeuterio-N-methylpropan-1-amine;hydrochloride](/img/structure/B12364085.png)
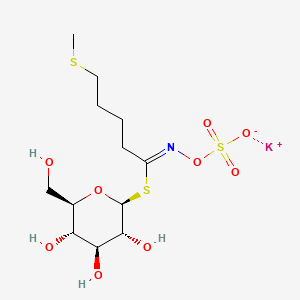
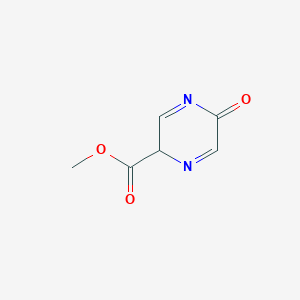
![N-[4-(3-chloro-4-cyanophenoxy)cyclohexyl]-6-[4-[7-[4-[3-[(1-prop-2-enoylpiperidin-4-yl)methyl]phenoxy]butanoylamino]heptyl]piperazin-1-yl]pyridazine-3-carboxamide](/img/structure/B12364110.png)
